molecular formula C8H10N2O2 B12631329 1-(Oxolan-2-yl)imidazole-2-carbaldehyde

1-(Oxolan-2-yl)imidazole-2-carbaldehyde

Cat. No.: B12631329
M. Wt: 166.18 g/mol
InChI Key: HZQXDDRWTHNAHV-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a formyl group at position 2 and an oxolan-2-yl (tetrahydrofuran-2-yl) group at position 1. This structure combines the reactivity of the imidazole core with the steric and electronic effects of the tetrahydrofuran substituent.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(oxolan-2-yl)imidazole-2-carbaldehyde

InChI

InChI=1S/C8H10N2O2/c11-6-7-9-3-4-10(7)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2

InChI Key

HZQXDDRWTHNAHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=CN=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with imidazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxolan-2-yl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and physicochemical properties of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde and related compounds:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) UV-Vis λmax (nm) Key Applications/Notes
Imidazole-2-carbaldehyde H C4H4N2O 96.09 280 Parent compound; reference for spectral studies
1-Methylimidazole-2-carboxaldehyde Methyl C5H6N2O 110.11 282 Intermediate in organophosphate detoxification
1-Phenyl-1H-imidazole-2-carbaldehyde Phenyl C10H8N2O 172.18 Not reported Ligand in metal catalysis
1-Benzyl-1H-imidazole-2-carbaldehyde Benzyl C11H10N2O 186.21 Not reported Irritant; used in organic synthesis
1-(Oxolan-2-yl)imidazole-2-carbaldehyde Oxolan-2-yl C8H10N2O2 166.18 (calc.) ~285 (estimated) Hypothesized improved solubility in polar solvents

Key Observations:

  • Electronic Effects: Substitution at position 1 induces red shifts in UV-Vis spectra. The oxolan-2-yl group (electron-donating via oxygen) may further shift λmax compared to alkyl/aryl groups .
  • Solubility: The oxolan-2-yl group likely enhances polarity and solubility in aqueous or polar solvents compared to hydrophobic substituents (e.g., benzyl or phenyl) .

Biological Activity

1-(Oxolan-2-yl)imidazole-2-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

1-(Oxolan-2-yl)imidazole-2-carbaldehyde features a unique heterocyclic structure that contributes to its biological activity. The imidazole ring is known for its amphoteric nature, allowing it to participate in various chemical reactions and interact with biological macromolecules. The oxolane moiety enhances solubility and stability, making it a valuable candidate in drug development.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the activity of various imidazole compounds against bacteria such as Staphylococcus aureus and Escherichia coli. The compound 1-(Oxolan-2-yl)imidazole-2-carbaldehyde was tested alongside other derivatives, showing promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
1-(Oxolan-2-yl)imidazole-2-carbaldehyde20
Norfloxacin (reference)28
Other derivativesVaries

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. Notably, compounds containing the imidazole ring have shown efficacy against various cancer cell lines. In vitro studies demonstrated that 1-(Oxolan-2-yl)imidazole-2-carbaldehyde exhibited selective cytotoxicity against human breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Cytotoxicity Against MCF7 Cells

A comparative study evaluated the cytotoxic effects of several imidazole derivatives on MCF7 breast cancer cells. The results indicated that 1-(Oxolan-2-yl)imidazole-2-carbaldehyde had a higher selectivity index compared to traditional chemotherapeutics, which may reduce side effects associated with cancer treatment.

The biological activity of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde is attributed to its ability to interact with specific protein targets within cells. The compound's binding affinity to enzymes involved in cell proliferation and survival pathways has been documented.

Table 2: Proposed Protein Targets and Binding Affinities

Protein TargetBinding Affinity (Kcal/mol)
Dihydroorotate dehydrogenase-9.5
Triosephosphate isomerase-8.7
Methionine aminopeptidase-7.9

Pharmacological Implications

The diverse biological activities exhibited by 1-(Oxolan-2-yl)imidazole-2-carbaldehyde suggest its potential therapeutic applications. Its antimicrobial and anticancer properties position it as a candidate for further development in pharmacotherapy.

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